

Validating the in vitro activity of meropenem-xeruborbactam against clinical isolates

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Compound of Interest

Compound Name: (1R,2S)-Xeruborbactam disodium

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Meropenem-Xeruborbactam: A Potent Combination Against Drug-Resistant Bacteria

A comprehensive analysis of in vitro studies demonstrates the robust activity of meropenem-xeruborbactam against a wide range of clinically important Gram-negative bacteria, including difficult-to-treat carbapenem-resistant isolates. This novel β -lactam/ β -lactamase inhibitor combination shows particular promise against metallo- β -lactamase (MBL)-producing strains, a key area of unmet medical need.

Xeruborbactam, a novel cyclic boronate β -lactamase inhibitor, effectively restores the in vitro activity of meropenem against many resistant bacterial strains.^{[1][2]} This guide provides a detailed comparison of the in vitro performance of meropenem-xeruborbactam against other antibiotic combinations, supported by experimental data and standardized protocols.

Comparative In Vitro Activity

The combination of meropenem with xeruborbactam has consistently demonstrated superior in vitro potency compared to other β -lactam/ β -lactamase inhibitor combinations, especially against carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii (CRAB).

Enterobacterales

Against a collection of 300 diverse clinical Enterobacterales isolates, including those producing KPC, OXA-48-like, and metallo- β -lactamases, meropenem-xeruborbactam displayed the most

potent activity with MIC_{50/90} values of $\leq 0.06/\leq 0.06$ mg/L.[1] In a separate study involving 507 CRE isolates, where 168 were MBL producers, meropenem-xerubor-bactam showed MIC₅₀ and MIC₉₀ values ranging from ≤ 0.03 mg/L to 0.06 mg/L and 0.06 mg/L to 1 mg/L, respectively.[2] Notably, against MBL-producing CRE, meropenem-xerubor-bactam (MIC₉₀ of 1 mg/L) was found to be 16-fold more potent than cefepime-tanibor-bactam (MIC₉₀ of 16 mg/L). [2][3]

Organism/Resistance Profile	Meropenem - Xeruborbatam MIC50/MIC90 (mg/L)	Cefepime-Taniborbactam MIC50/MIC90 (mg/L)	Meropenem - Vaborbactam MIC50/MIC90 (mg/L)	Imipenem-Relebactam MIC50/MIC90 (mg/L)	Ceftazidime-Avibactam MIC50/MIC90 (mg/L)
Carbapenem-Resistant Enterobacteriales (CRE)					
All CRE (n=507)	≤0.03-0.06 / 0.06-1[2]	-	-	-	-
MBL-producing CRE (n=168)	- / 1[2]	- / 16[2]	-	-	-
MBL-negative CRE	0.125[3]	-	-	-	-
KPC-producing Enterobacteriaceae (n=991)	-	-	0.06 / 1[4]	-	-
Carbapenem-Resistant Acinetobacter baumannii (CRAB)					
All CRAB (n=506)	0.5 / 4[2]	-	-	-	-
Pseudomonas aeruginosa (PA)					

All PA (n=506)	- / 2-8[2]	- / 2-8[2]	-	- / 2-8[2]	- / 2-8[2]
MDR PA (n=65)	2-4 / >8[2]	>8[2]	-	2-4 / >8[2]	2-4 / >8[2]

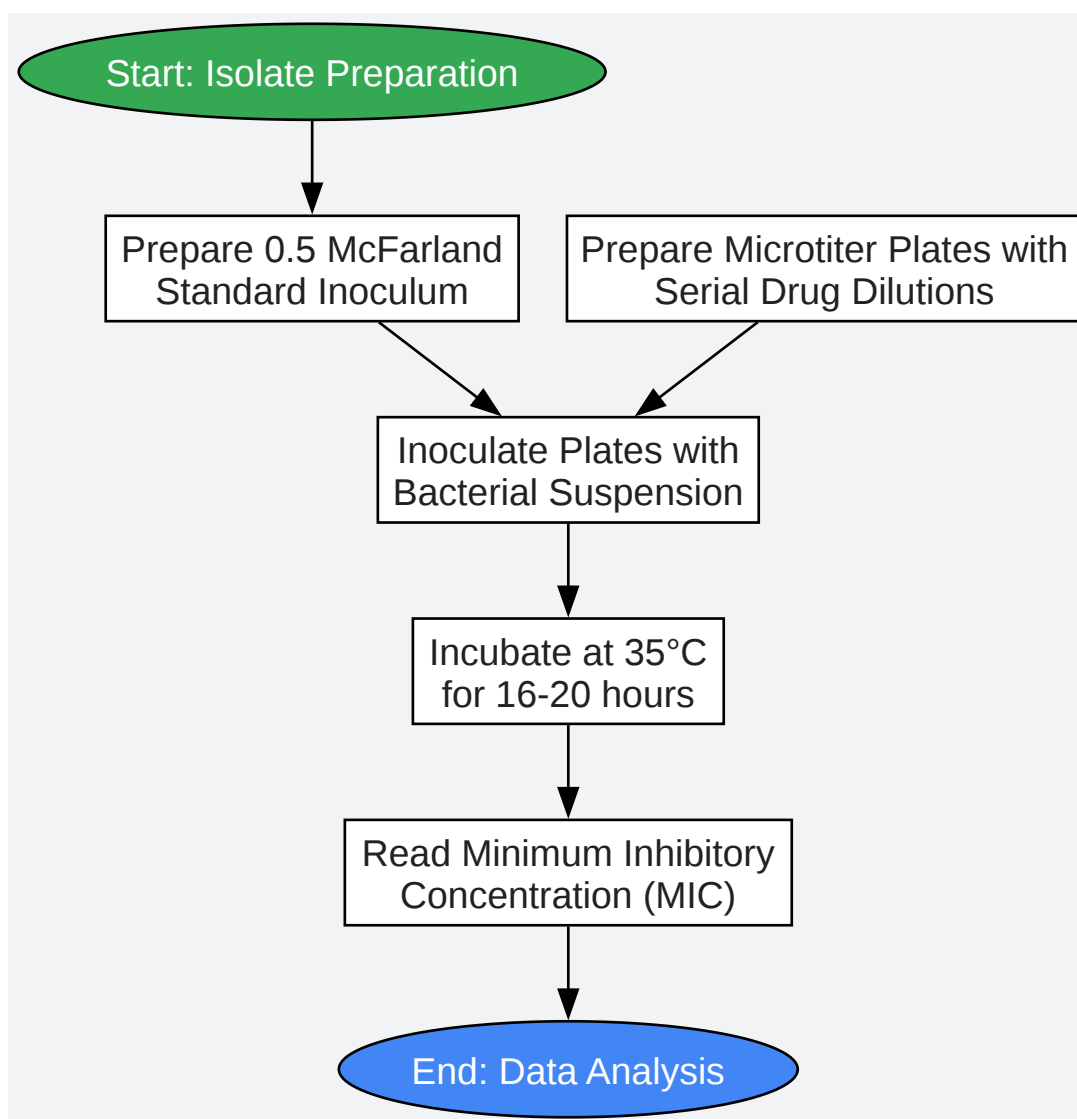
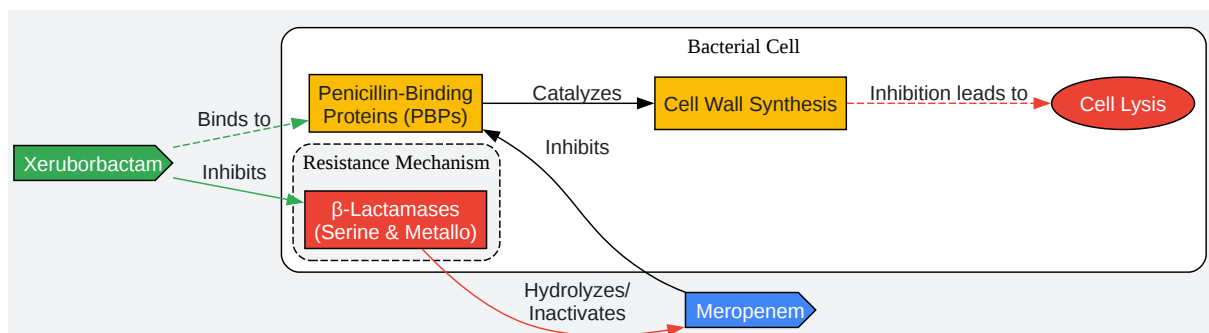
Table 1: Comparative MIC50 and MIC90 values of Meropenem-Xeruborbactam and other β -lactam/ β -lactamase inhibitor combinations against various clinical isolates.

Acinetobacter baumannii and Pseudomonas aeruginosa

Meropenem-xeruborbactam has also demonstrated significant activity against carbapenem-resistant *Acinetobacter baumannii* (CRAB). Against 506 CRAB isolates, it showed MIC50/MIC90 values of 0.5/4 mg/L, a potency level only matched by sulbactam-durlobactam in the same study.[2] For *Pseudomonas aeruginosa*, the potency of meropenem-xeruborbactam was comparable to other combinations like cefepime-taniborbactam, ceftolozane-tazobactam, and imipenem-relebactam against a general panel of isolates.[2] However, against multidrug-resistant (MDR) strains, while the MIC90 for all tested combinations was >8 mg/L, meropenem-xeruborbactam maintained a lower MIC50 of 2-4 mg/L.[2]

Mechanism of Action

Xeruborbactam is a broad-spectrum, cyclic boronate β -lactamase inhibitor.[2] It effectively neutralizes a wide array of serine β -lactamases (Classes A, C, and D) and, critically, metallo- β -lactamases (Class B), which are a significant source of carbapenem resistance and are not inhibited by most currently available β -lactamase inhibitors.[2][3] By inhibiting these enzymes, xeruborbactam protects meropenem from degradation, allowing it to bind to penicillin-binding proteins (PBPs) and inhibit bacterial cell wall synthesis, leading to cell death. Xeruborbactam itself also exhibits some intrinsic antibacterial activity by binding to PBPs.[5][6]



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